molecular formula C17H24N4OS B5655925 1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperidine

1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperidine

Cat. No. B5655925
M. Wt: 332.5 g/mol
InChI Key: YMVRBFKONXBSSC-UHFFFAOYSA-N
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Description

1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperidine is a compound involving piperidine, thiazole, and pyrazole moieties. Piperidine is a common element in various synthetic processes, particularly in the formation of complex molecules. Thiazole and pyrazole rings are known for their pharmacological activities.

Synthesis Analysis

  • The synthesis of related piperidine derivatives often involves the addition of 2-thiazolylmagnesium bromide to N-glycosylhydroxylamine, followed by reduction and intramolecular cyclization (Dondoni & Nuzzi, 2006).
  • A robust three-step synthesis process for related compounds includes nucleophilic aromatic substitution, hydrogenation, and iodination (Fussell et al., 2012).

Molecular Structure Analysis

  • Molecular interaction studies, such as those conducted on similar antagonists incorporating piperidine and pyrazole, utilize methods like conformational analysis and AM1 molecular orbital method to understand the structure-activity relationships (Shim et al., 2002).

Chemical Reactions and Properties

  • Piperidine derivatives are known to participate in various chemical reactions, forming diverse compounds. For instance, compounds with piperidine and thiazole derivatives have shown significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).

Physical Properties Analysis

  • The physical properties of such compounds are often inferred from their molecular structure, as seen in the synthesis and evaluation processes of similar compounds (Saxena et al., 1990).

Chemical Properties Analysis

  • Chemical properties, including reactivity and stability, can be predicted through quantitative structure-activity relationship analysis, as demonstrated in studies of related piperidine derivatives (Shim et al., 2002).

properties

IUPAC Name

(2-propyl-1,3-thiazol-4-yl)-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS/c1-2-4-16-19-15(13-23-16)17(22)20-10-5-14(6-11-20)7-12-21-9-3-8-18-21/h3,8-9,13-14H,2,4-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVRBFKONXBSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)N2CCC(CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperidine

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